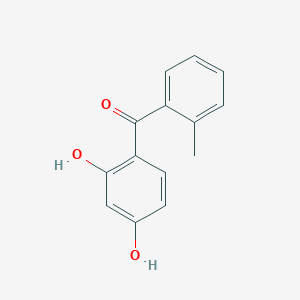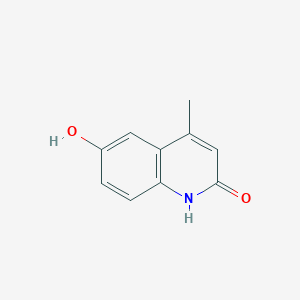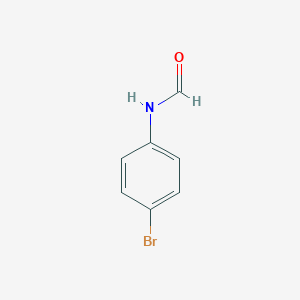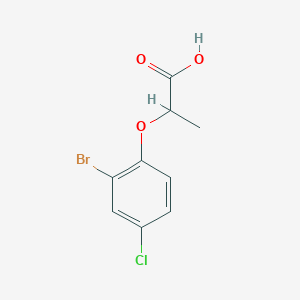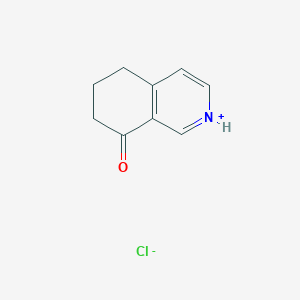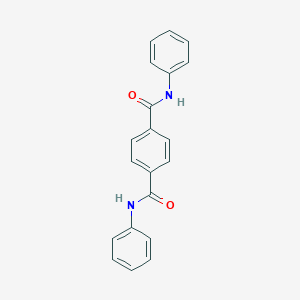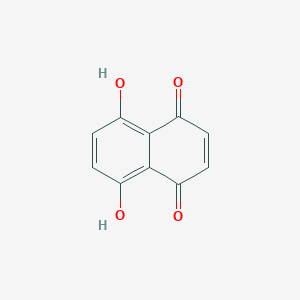![molecular formula C14H15N3OS2 B181134 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide CAS No. 5699-64-9](/img/structure/B181134.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is a synthetic compound that has shown potential in various scientific research applications.
作用機序
The exact mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide is not yet fully understood. However, studies have shown that it can inhibit the activity of some enzymes that are involved in cancer cell growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
生化学的および生理学的効果
Studies have shown that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may be responsible for its potential in treating neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide in lab experiments is its potential as a novel anticancer agent. It has also shown potential in treating neurological disorders. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide. One potential direction is to further investigate its potential as an anticancer agent. Another direction is to explore its potential in treating other diseases such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base. The product is obtained after purification using column chromatography.
科学的研究の応用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide has been studied for its potential in different scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
5699-64-9 |
|---|---|
製品名 |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide |
分子式 |
C14H15N3OS2 |
分子量 |
305.4 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-2-19-14-17-16-13(20-14)15-12(18)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,16,18) |
InChIキー |
VHYZQFNMTYVMAZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



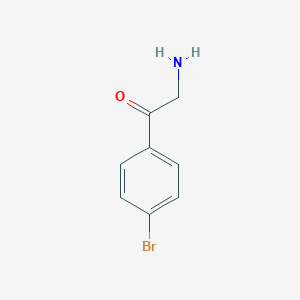
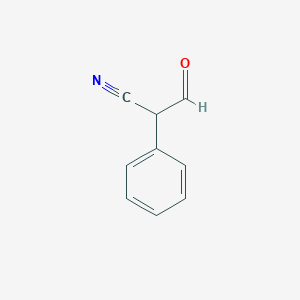
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
